molecular formula C7H8FNO B1431853 (1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol CAS No. 1568238-76-5

(1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol

Cat. No. B1431853
M. Wt: 141.14 g/mol
InChI Key: VWXJHLSFAQVXJE-RXMQYKEDSA-N
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Description

“(1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1568238-76-5 . It has a molecular weight of 141.15 and its IUPAC name is ®-1-(3-fluoropyridin-2-yl)ethan-1-ol . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3/t5-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound is a liquid . It has a molecular weight of 141.15 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Characterization

The compound (1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol and its derivatives have been synthesized and structurally characterized in various studies. For instance, a series of novel compounds, including 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, were synthesized through condensation reactions. These compounds' structures were confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, and 19F NMR, along with elemental analyses and, in some cases, single-crystal X-ray diffraction techniques. Optical activities were confirmed by optical rotation measurements, indicating potential applications in chiral chemistry and materials science (Pejchal, Pejchalová, & Růžičková, 2015).

Antimicrobial and Antifungal Activities

These synthesized compounds, including derivatives of (1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol, were also evaluated for their antimicrobial and antifungal activities. Some compounds exhibited antibacterial and antifungal activities comparable or slightly better than standard medicinal compounds such as chloramphenicol, cefoperazone, and amphotericin B. This suggests potential applications in developing new antimicrobial and antifungal agents (Pejchal, Pejchalová, & Růžičková, 2015).

Enzyme Inhibition

Another study focused on synthesizing a series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas and testing their inhibition activity towards acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE). These compounds displayed significant inhibition activity against these enzymes, suggesting potential therapeutic applications in treating diseases associated with enzyme dysregulation (Pejchal, Štěpánková, & Drabina, 2011).

Chemical Modification and Drug Synthesis

(1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol and its derivatives have also been used in the chemical modification of known pharmaceuticals, demonstrating the compound's utility in medicinal chemistry. For example, the controlled synthesis of bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles was achieved using a related compound as a precursor. This process highlights the compound's role in the late-stage structural modification of pharmaceuticals, potentially leading to the development of new drugs with enhanced properties (Almendros et al., 2018).

Catalysis and Organic Synthesis

Furthermore, the compound has been involved in studies related to catalysis and organic synthesis. For instance, ruthenium(II) complexes containing optically active hemilabile P,N,O-tridentate ligands were synthesized, and their application in catalytic asymmetric transfer hydrogenation was evaluated, indicating the compound's potential role in catalytic processes (Yang, Alvarez-Gressier, Lugan, & Mathieu, 1997).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1R)-1-(3-fluoropyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXJHLSFAQVXJE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC=N1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol

CAS RN

1568238-76-5
Record name (1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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